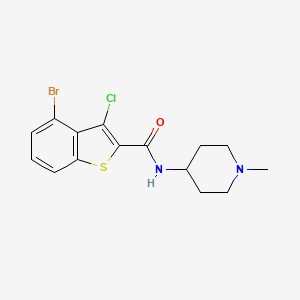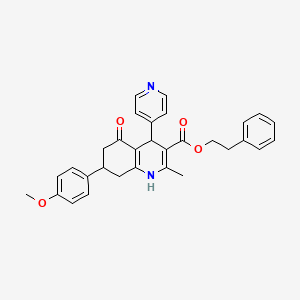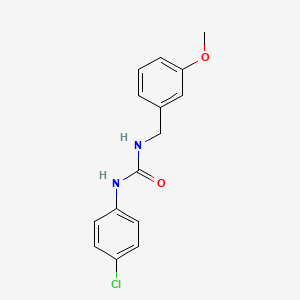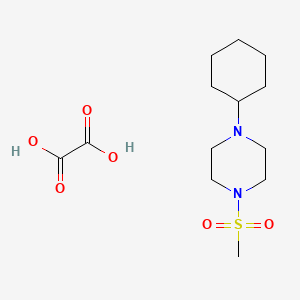
(3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine, also known as DMPEA, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research. DMPEA is structurally similar to other phenethylamines such as mescaline and MDMA, which are known for their psychoactive properties. In
作用機序
(3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine is believed to exert its effects by binding to the serotonin 2A receptor and the dopamine transporter. By binding to these receptors, (3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine can modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, perception, and cognition. (3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine may also have indirect effects on other neurotransmitter systems, such as the glutamate and GABA systems, which are involved in the regulation of learning and memory.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine has been found to produce a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to changes in mood, perception, and cognition. (3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine has also been found to increase heart rate, blood pressure, and body temperature, which are common physiological effects of psychoactive substances.
実験室実験の利点と制限
(3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in the brain. However, (3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine also has several limitations. It has a short half-life in the body, which can make it difficult to study its long-term effects. It is also a psychoactive substance, which can make it difficult to control for confounding variables in experiments.
将来の方向性
There are several future directions for research on (3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine. One area of interest is the potential use of (3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine in the treatment of psychiatric disorders such as depression and anxiety. (3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine has been found to have antidepressant-like effects in animal models, and further research could explore its potential as a therapeutic agent. Another area of interest is the role of (3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine in the regulation of learning and memory. (3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine has been found to modulate the glutamate and GABA systems, which are involved in the regulation of these processes. Further research could explore the potential use of (3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine in the treatment of cognitive disorders such as Alzheimer's disease.
Conclusion:
In conclusion, (3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine is a psychoactive substance that has been studied for its potential use in scientific research. It has a high affinity for the serotonin 2A receptor and the dopamine transporter, which makes it a potential candidate for research in the areas of neuroscience and psychopharmacology. (3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine has several advantages for use in lab experiments, but also has limitations that must be considered. Future research could explore the potential use of (3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine in the treatment of psychiatric and cognitive disorders.
合成法
(3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine can be synthesized using a variety of methods. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with 8-methyl-7-nonen-1-amine in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 3,4-dimethoxyphenylacetone with 8-methyl-7-nonen-1-amine in the presence of a reducing agent such as sodium borohydride. Both methods result in the formation of (3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine as a white crystalline powder.
科学的研究の応用
(3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine has been studied for its potential use in scientific research. It has been found to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. (3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine has also been found to have a moderate affinity for the dopamine transporter, which is involved in the regulation of reward and motivation. These properties make (3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine a potential candidate for research in the areas of neuroscience and psychopharmacology.
特性
IUPAC Name |
3,4-dimethoxy-N-(8-methylnon-7-enyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15(2)10-8-6-5-7-9-13-19-16-11-12-17(20-3)18(14-16)21-4/h10-12,14,19H,5-9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEMPJCHBKOZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCCCCCNC1=CC(=C(C=C1)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(8-methylnon-7-enyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine oxalate](/img/structure/B5159109.png)
![isopropyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5159113.png)
![2-(5-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5159120.png)
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)piperazine](/img/structure/B5159125.png)
![1-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B5159128.png)


![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(phenylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5159166.png)
![1-(2-methoxyphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5159174.png)

![(4-chlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5159189.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5159193.png)

